Butacaine - 149-16-6

Butacaine

Catalog Number: EVT-253431
CAS Number: 149-16-6
Molecular Formula: C18H30N2O2
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-aminobenzoic acid 3-(dibutylamino)propyl ester is a benzoate ester.

Procaine

Relevance: Procaine is structurally similar to Butacaine, both belonging to the amino ester group of local anesthetics. Studies have compared their inhibitory effects on adenine nucleotide translocation in rat liver mitochondria, with Butacaine exhibiting greater potency [, ]. Research also investigates the influence of Procaine on mammalian cells in culture, analyzing its effects on specific enzyme activities, including glycohydrolases and transferases [, ]. Notably, Procaine exhibits lower penetration into phosphatidylcholine monolayers compared to Butacaine, indicating a potential relationship between penetration and anesthetic potency [, ]. Furthermore, investigations on the influence of local anesthetics on corneal epithelium regeneration demonstrate that Procaine, like Butacaine, may have an inhibitory influence on this process [].

Tetracaine

Relevance: Like Butacaine, Tetracaine is an ester-type local anesthetic, and their potencies have been compared in various studies. In research investigating the penetration of local anesthetics into phosphatidylcholine monolayers, Tetracaine demonstrated greater penetration compared to Butacaine, suggesting a relationship between penetration and anesthetic potency [, ]. Additionally, studies on the effects of local anesthetics on the respiration of brain homogenates revealed that both Tetracaine and Butacaine inhibit the oxidation of energy substrates like glucose and succinate, but with varying degrees of inhibition [].

Nupercaine

Relevance: Nupercaine, while also a local anesthetic, belongs to the amide group, unlike Butacaine which is an ester. Comparative studies on adenine nucleotide translocation in rat liver mitochondria show that Nupercaine requires higher concentrations than Butacaine to achieve similar levels of inhibition []. Further investigation revealed that the presence of calcium ions influences the inhibitory patterns of both Nupercaine and Butacaine on ADP translocation [].

Cocaine

Relevance: While both Cocaine and Butacaine exhibit local anesthetic properties, they differ in their mechanism of action and potency. Studies comparing their effects on the respiration of brain homogenates indicate that Cocaine causes less inhibition compared to Butacaine []. Research investigating the cardiovascular and respiratory effects of local anesthetics in dogs demonstrates that, unlike Butacaine, Cocaine, at certain dosages, induces profound falls in blood pressure [].

Benzocaine

Relevance: Both Benzocaine and Butacaine share structural similarities as they are esters of para-aminobenzoic acid. Research examining the penetration of local anesthetics into phosphatidylcholine monolayers shows that both compounds can penetrate these monolayers, but their penetration abilities and potencies in blocking nerve conduction differ [, ]. A study on asymmetrical blockade of potassium exchange in muscle reveals that unlike SKF 525-A, which exhibits asymmetrical blocking, both Butacaine and Benzocaine block potassium exchange symmetrically []. Additionally, both Benzocaine and Butacaine have been incorporated into topical pharyngeal anesthetic formulations to improve patient tolerance during upper gastrointestinal endoscopy [].

SKF 525-A (β-Diethylaminoethyl diphenylpropylacetate hydrochloride)

Relevance: Although not a local anesthetic itself, SKF 525-A is investigated in research alongside Butacaine for its effects on potassium exchange in muscle cells. Specifically, studies reveal that SKF 525-A causes an asymmetrical blockade of potassium exchange, inhibiting potassium efflux to a greater extent than potassium uptake, while Butacaine blocks potassium exchange symmetrically [].

Lidocaine

Relevance: Both Lidocaine and Butacaine are local anesthetics but belong to different chemical classes: Lidocaine is an amide, while Butacaine is an ester. Studies have compared their ability to inhibit pancreatic phospholipase A2 action on lecithin monolayers. These studies revealed that while both compounds demonstrate inhibitory effects, the relationship between their surface concentration and inhibition is not straightforward []. Additionally, research investigating the selective enhancement of peplomycin cytotoxicity by local anesthetics revealed that Lidocaine, unlike Butacaine, significantly enhances peplomycin cytotoxicity when combined with hyperthermia [].

Chlorpromazine

Relevance: Research has explored the use of Chlorpromazine alongside Butacaine in studies concerning glutamate excretion in Corynebacterium glutamicum. Chlorpromazine, like Butacaine, can trigger glutamate excretion in this bacterium, and its potency is higher than Butacaine, requiring a lower concentration for the same effect [].

Mepacrine

Relevance: Mepacrine is investigated alongside Butacaine in studies focusing on hypoxia-induced renal cell injury. These studies revealed that Mepacrine, like Butacaine, could prevent hypoxia-induced LDH release in rabbit renal cortical slices, indicating their potential as protective agents in such conditions [].

Atractyloside

Relevance: Atractyloside is used in research alongside Butacaine to investigate the mechanism of adenine nucleotide translocation in mitochondria. Studies demonstrate that while Butacaine affects the transport process itself, Atractyloside acts on the binding site of the ANT, blocking both ADP and ATP transport [, ].

Synthesis Analysis

Methods

The synthesis of butacaine typically involves the following key steps:

  1. Preparation of Para-Aminobenzoic Acid: This is often derived from benzene through a series of reactions involving nitration and reduction.
  2. Formation of the Ester: The reaction between para-aminobenzoic acid and an alcohol (such as butanol) forms the ester bond characteristic of butacaine.

Technical Details

Molecular Structure Analysis

Structure

Butacaine has a molecular formula of C10_{10}H13_{13}N1_{1}O2_{2}S, with a structural framework that includes an amine group attached to a para-substituted aromatic ring.

Data

  • Molecular Weight: 201.28 g/mol
  • Melting Point: Approximately 98-100 °C
  • Solubility: Soluble in water due to its sulfate form, which increases its hydrophilicity.
Chemical Reactions Analysis

Reactions

Butacaine participates in various chemical reactions typical for local anesthetics, including hydrolysis and oxidation.

  1. Hydrolysis: In aqueous environments, butacaine can hydrolyze to yield para-aminobenzoic acid and butanol.
  2. Oxidation: Studies have shown that butacaine can undergo oxidation in acidic media, which may affect its stability and efficacy .

Technical Details

The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of oxidizing agents like chloramine-B .

Mechanism of Action

Process

Butacaine exerts its anesthetic effects by blocking voltage-gated sodium channels in neuronal membranes. This action prevents the propagation of action potentials along nerves, effectively inhibiting pain transmission.

Data

Research indicates that butacaine's potency as a local anesthetic is comparable to that of other agents like procaine, with specific binding affinities to sodium channels being crucial for its effectiveness .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Taste: Bitter.

Chemical Properties

  • pH: Typically ranges from 4.5 to 6.5 when dissolved in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant analyses have shown that butacaine's solubility profile and melting point make it suitable for topical application in clinical settings .

Applications

Butacaine is primarily utilized in:

  • Dental Procedures: As a topical anesthetic for pain relief during minor surgical interventions.
  • Ophthalmology: Used for surface anesthesia during eye examinations or surgeries.
  • Research: Employed in studies involving esterification reactions and the investigation of local anesthetic mechanisms .
Historical Development and Regulatory Trajectory

Emergence in Early 20th-Century Anesthetic Praxis

Butacaine emerged during a transformative period in anesthetic development following the isolation of cocaine in 1850 and the subsequent synthesis of procaine in 1905 [4]. As part of the second generation of local anesthetics developed after World War I, butacaine represented a chemical innovation designed to improve upon the limitations of early cocaine derivatives. The compound was specifically engineered as an amino ester local anesthetic with structural similarities to procaine, yet with enhanced potency and duration of action [4]. By the 1920s, butacaine had entered clinical use primarily in ophthalmological procedures and topical applications, where its rapid onset made it particularly valuable for mucosal surface anesthesia [1].

The development of butacaine occurred alongside other significant anesthetic advances including tetracaine (1932) and lidocaine (1943), collectively representing the pharmaceutical industry's concerted effort to develop safer alternatives to cocaine [4]. Unlike the naturally derived cocaine, butacaine was a product of modern organic synthesis techniques that allowed for precise molecular modifications. This period marked a shift from botanical alkaloids to synthetic compounds designed for specific pharmacological profiles, with butacaine occupying a transitional niche before the development of more metabolically stable amide-type anesthetics [4].

Table 1: Early 20th Century Local Anesthetic Development Timeline

YearCompoundChemical ClassPrimary Clinical Application
1884CocaineNatural alkaloidOphthalmic surgery
1905ProcaineAmino esterInfiltration anesthesia
1920sButacaineAmino esterTopical/mucosal anesthesia
1932TetracaineAmino esterSpinal anesthesia
1943LidocaineAmino amideVersatile multi-purpose

Chronology of Clinical Adoption (1920–1990)

The clinical adoption of butacaine followed a trajectory common to many early anesthetics: initial enthusiasm followed by gradual decline as superior alternatives emerged. Throughout the 1930s-1950s, butacaine maintained a specialized clinical niche in procedures requiring surface anesthesia, particularly in otolaryngology and ophthalmology [1]. Its relatively rapid onset (approximately 1-2 minutes) and duration of 30-45 minutes made it suitable for brief outpatient procedures where injection-based anesthetics were impractical [1].

During the mid-20th century, butacaine formulations were commercially available under various brand names, often compounded with other agents to enhance efficacy. The peak utilization period occurred during the 1940s-1960s, coinciding with the expansion of ambulatory surgical procedures but preceding the widespread adoption of lidocaine and related amide anesthetics [4]. By the 1970s, clinical use began a steady decline due to several factors: (1) the introduction of amide-type anesthetics with more favorable therapeutic indices; (2) emerging concerns about potential allergic reactions common to ester-type anesthetics; and (3) the compound's metabolic vulnerability to plasma esterases, resulting in variable duration of action [1] [4].

The 1980s witnessed a significant reduction in butacaine applications, limited primarily to specialized topical formulations. Unlike longer-acting ester anesthetics such as tetracaine that maintained utility in spinal anesthesia, butacaine's clinical relevance diminished steadily as newer agents with superior safety profiles dominated the market [4]. By the late 1980s, butacaine had become largely obsolete in mainstream Western medical practice, preserved only in specific regional formularies and historical pharmacological literature.

Market Withdrawal (1990): Regulatory Drivers and Pharmacovigilance Considerations

The formal withdrawal of butacaine from major markets around 1990 resulted from converging regulatory and scientific factors rather than a singular safety crisis. The decision exemplified the maturation of pharmacovigilance systems that could systematically evaluate drug interactions and therapeutic redundancies [2]. Butacaine's chemical classification as a p-aminobenzoic acid (PABA) derivative proved fundamentally incompatible with sulfonamide antibiotics, which work by competitively inhibiting PABA utilization in bacterial folate synthesis [1].

Pharmacovigilance data demonstrated that butacaine's hydrolysis to PABA could potentially antagonize sulfonamide antibiotics, creating a therapeutic conflict that regulatory agencies deemed unacceptable given the availability of alternative anesthetics without this interaction [1]. This mechanistic understanding emerged from advances in metabolic pharmacology that characterized the enzymatic hydrolysis pathways of ester-type local anesthetics and their biochemical consequences [1].

The withdrawal coincided with broader regulatory trends exemplified by medications like benfluorex (withdrawn 2009) and sibutramine (withdrawn 2010), where post-marketing surveillance identified previously unrecognized risk factors [2]. Regulatory agencies increasingly applied the precautionary principle to medications with demonstrated risks and therapeutic alternatives, particularly when pharmacovigilance data suggested potential safety concerns that might not justify additional clinical trials for an older drug [2].

Table 2: Factors Contributing to Butacaine Withdrawal

FactorImpact LevelRegulatory Consideration
PABA metabolite interaction with sulfonamidesHighContraindication with essential antibiotic class
Availability of therapeutically superior alternativesHighRisk-benefit assessment
Allergenicity concerns (ester structure)ModerateClass safety profile consideration
Variable metabolic degradationModeratePharmacokinetic consistency requirements
Limited clinical applicationsLowMarket viability assessment

The withdrawal process reflected evolving regulatory science frameworks that emphasized systematic benefit-risk assessment over historical prescribing patterns. Regulatory agencies considered not only absolute safety concerns but also therapeutic alternatives, usage volume, and the preventability of adverse interactions [2]. Butacaine's withdrawal, while not as publicly prominent as cases like rofecoxib (2004) or cisapride (2000), exemplified how pharmacovigilance systems could identify pharmacological incompatibilities that warranted market removal even without epidemic-level adverse events [2].

The case further underscored the importance of chemical characterization in regulatory decision-making. Butacaine's structural relationship to PABA (shared with procaine, benzocaine, and tetracaine) created a class-based vulnerability despite variations in clinical application [1]. This recognition influenced regulatory approaches to other PABA-derivative anesthetics, though butacaine's specific metabolic profile made it particularly vulnerable to withdrawal.

Properties

CAS Number

149-16-6

Product Name

Butacaine

IUPAC Name

3-(dibutylamino)propyl 4-aminobenzoate

Molecular Formula

C18H30N2O2

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C18H30N2O2/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16/h8-11H,3-7,12-15,19H2,1-2H3

InChI Key

HQFWVSGBVLEQGA-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N

Solubility

>46 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

3-(dibutylamino)propyl 4-aminobenzoate
butacaine
butacaine sulfate
Butaprobenz
butocain

Canonical SMILES

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.